Sodium arsenate heptahydrate
Overview
Description
Sodium arsenate dibasic heptahydrate (As(V)) is an arsenic compound.
Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212°F. Aqueous solution is alkaline to litmus. (NTP, 1992)
Disodium hydrogenarsenate heptahydrate is a hydrate that is the heptahydrate form of disodium hydrogen arsenate. It has a role as a poison. It contains a disodium hydrogenarsenate.
Mechanism of Action
Target of Action
Sodium arsenate heptahydrate, also known as dithis compound, is a source of soluble arsenic
Biochemical Pathways
This compound can cause disruptions in lipid metabolism, amino acid metabolism, and carbohydrate metabolism . For instance, arsenic exposure has been shown to significantly reduce the levels of crucial enzymes linked to carbohydrate metabolism, including α-glucosidase, hexokinase, and glucose-6-phosphatase (G6PS) .
Result of Action
Exposure to this compound can lead to a range of adverse effects, including skin problems, decreased production of red and white blood cells, abnormal heart rhythm, and even cancer . Furthermore, oxidative stress biomarkers, such as levels of glutathione (GSH), glutathione reductase (GR), glutathione peroxidase (GPx), catalase, and superoxide dismutase (SOD), were significantly reduced in the arsenic-exposed group .
Biochemical Analysis
Biochemical Properties
Sodium arsenate heptahydrate plays a significant role in biochemical reactions. It is involved in the metabolism of arsenic, which is generally accepted to proceed by repetitive reduction and oxidative methylation . The anion AsO4^3- exists at high pH, but below pH 11.5, it converts to HAsO4^2- .
Cellular Effects
Exposure to this compound can have significant effects on various types of cells and cellular processes. It has been suggested that arsenic (+3 oxidation state) methyltransferase (AS3MT) plays a critical role in methylation of arsenic, and that arsenic–glutathione conjugate is a substrate for AS3MT-catalyzed methylation of arsenic .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can prevent the phosphorylation of Akt at Ser473 and Thr308, leading to the inhibition of PDK-1/Akt insulin signaling, thereby reducing GLUT4 translocation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the blood arsenic level of mice treated with Sodium arsenate at a dose of 1.8 mg/kg body weight for 5 months, increased significantly .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study where mice were given daily doses of sodium arsenate in drinking water (up to 400 μg/L), no significant effects were observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the glycolytic pathway, which is an integrated network of chemical reactions typically associated with energy production .
Properties
IUPAC Name |
disodium;hydrogen arsorate;heptahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLXPEJIBITWIQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2(AsHO4).7H2O, AsH15Na2O11 | |
Record name | SODIUM ARSENATE HEPTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-89-2 (Parent) | |
Record name | Disodium arsenate heptahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3032048 | |
Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212 °F. Aqueous solution is alkaline to litmus. (NTP, 1992) | |
Record name | SODIUM ARSENATE HEPTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
356 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | SODIUM ARSENATE HEPTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 77 °F (NTP, 1992) | |
Record name | SODIUM ARSENATE HEPTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.88 (NTP, 1992) - Denser than water; will sink | |
Record name | SODIUM ARSENATE HEPTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
10048-95-0 | |
Record name | SODIUM ARSENATE HEPTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Disodium arsenate heptahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium arsenate dibasic heptahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ARSENATE, DIBASIC HEPTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ZQ7G407W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
135 °F (NTP, 1992) | |
Record name | SODIUM ARSENATE HEPTAHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21011 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
A: Disodium arsenate heptahydrate exposure can severely damage the gills and skin (which acts as an accessory respiratory organ) of fish like Clarias batrachus. [, ] Studies show that chronic exposure leads to:
- Gills: Increased followed by decreased glycogen content, altered mucogenic activity, and strong staining for glycoproteins containing carboxylic groups and O-sulfated esters. []
- Skin: Wear and tear of epidermal cells, hypertrophy and hyperplasia of mucous cells, altered staining and slimy secretion. [] While some regeneration occurs after removing the stressor, certain damages, like altered mucogenic activity, seem irreversible. []
A: Yes, even after transferring fish exposed to dithis compound back to clean water, some damage appears to be irreversible. [] For example, the study on Clarias batrachus observed that while some structural recovery of the skin occurred, altered mucogenic activity persisted, suggesting a lasting impact on the fish's ability to maintain proper skin function and potentially impacting their survival in the long run. []
ANone: Researchers utilize a combination of techniques to investigate the effects of dithis compound exposure. These include:
- Histopathology: Examining tissue samples under a microscope to identify structural changes and damage at a cellular level. []
- Biochemical Assays: Measuring changes in glycogen content and mucogenic activity in tissues like gills and skin. []
- Histochemical Staining: Utilizing stains specific to certain cellular components and molecules to visualize changes in their distribution and abundance. [, ]
A: The research highlights the detrimental impact of dithis compound on aquatic organisms, particularly emphasizing its disruption of essential physiological functions like respiration. [, ] These findings underscore the importance of:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.